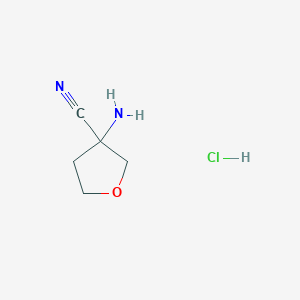
2-(5-Fluoropyridin-2-YL)acetic acid
Descripción general
Descripción
2-(5-Fluoropyridin-2-YL)acetic acid, also known as (5-fluoro-2-pyridinyl)acetic acid, is a heterocyclic organic compound . It has a molecular weight of 155.13 . The compound is solid in physical form .
Molecular Structure Analysis
The molecular formula of 2-(5-Fluoropyridin-2-YL)acetic acid is C7H6FNO2 . The InChI code is 1S/C7H6FNO2/c8-5-1-2-6(9-4-5)3-7(10)11/h1-2,4H,3H2,(H,10,11) .Physical And Chemical Properties Analysis
2-(5-Fluoropyridin-2-YL)acetic acid is a solid substance . It has a molecular weight of 155.13 . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación
- Scientific Field : Organic Chemistry and Medicinal Chemistry
- Summary of Application : Fluorinated pyridines are often used in the synthesis of pharmaceuticals and agrochemicals . The introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties .
- Methods of Application/Experimental Procedures : The methods of synthesis for fluorinated pyridines vary, but they often involve reactions such as the Umemoto reaction or the Balts-Schiemann reaction . The specific procedures and technical details would depend on the exact type of fluorinated pyridine being synthesized and its intended application.
- Results/Outcomes : The outcomes of using fluorinated pyridines in the synthesis of pharmaceuticals and agrochemicals can be quite significant. For example, about 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom .
- Scientific Field : Organic Chemistry and Medicinal Chemistry
- Summary of Application : Fluorinated pyridines are often used in the synthesis of pharmaceuticals and agrochemicals . The introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties .
- Methods of Application/Experimental Procedures : The methods of synthesis for fluorinated pyridines vary, but they often involve reactions such as the Umemoto reaction or the Balts-Schiemann reaction . The specific procedures and technical details would depend on the exact type of fluorinated pyridine being synthesized and its intended application.
- Results/Outcomes : The outcomes of using fluorinated pyridines in the synthesis of pharmaceuticals and agrochemicals can be quite significant. For example, about 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom .
- Scientific Field : Organic Chemistry and Medicinal Chemistry
- Summary of Application : Fluorinated pyridines are often used in the synthesis of pharmaceuticals and agrochemicals . The introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties .
- Methods of Application/Experimental Procedures : The methods of synthesis for fluorinated pyridines vary, but they often involve reactions such as the Umemoto reaction or the Balts-Schiemann reaction . The specific procedures and technical details would depend on the exact type of fluorinated pyridine being synthesized and its intended application.
- Results/Outcomes : The outcomes of using fluorinated pyridines in the synthesis of pharmaceuticals and agrochemicals can be quite significant. For example, about 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom .
Safety And Hazards
The safety information for 2-(5-Fluoropyridin-2-YL)acetic acid indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, and P352 .
Propiedades
IUPAC Name |
2-(5-fluoropyridin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c8-5-1-2-6(9-4-5)3-7(10)11/h1-2,4H,3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZVAIZIJBXHHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40717201 | |
| Record name | (5-Fluoropyridin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40717201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Fluoropyridin-2-YL)acetic acid | |
CAS RN |
1000515-83-2 | |
| Record name | (5-Fluoropyridin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40717201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Methyl-2-[(2,2,2-trifluoroethyl)amino]butanamide hydrochloride](/img/structure/B1526143.png)
![Tert-butyl 3,9-diazabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B1526144.png)


![1-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-one](/img/structure/B1526148.png)


![Tert-butyl 3-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B1526153.png)
![3-Amino-1-[4-(difluoromethoxy)phenyl]piperidin-2-one](/img/structure/B1526154.png)


![tert-butyl N-[(3-carbamothioylphenyl)methyl]carbamate](/img/structure/B1526159.png)